Product packaging for 3-Methyl-1-octyl-1H-imidazol-3-ium sulfate(Cat. No.:)

3-Methyl-1-octyl-1H-imidazol-3-ium sulfate

Cat. No.: B8214491
M. Wt: 486.7 g/mol
InChI Key: GPIJBSJJVCIQJA-UHFFFAOYSA-L
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Description

Evolution and Classification of Ionic Liquids in Contemporary Chemistry

Ionic liquids, often referred to as "designer solvents," have evolved significantly since the discovery of the first example, ethylammonium (B1618946) nitrate, by Paul Walden in 1914. researchgate.netsemanticscholar.org For decades, they remained a niche curiosity. However, the 1980s and 1990s saw a surge in interest, particularly with the development of air- and water-stable ILs, which opened the door to a vast array of practical applications. semanticscholar.orgnih.gov

ILs are composed entirely of ions and are broadly classified based on their cation and anion components. Their defining characteristics often include negligible vapor pressure, high thermal and electrochemical stability, and a remarkable ability to dissolve a wide range of substances, from polar to nonpolar compounds. researchgate.netresearchgate.net Contemporary chemistry categorizes ILs into several generations, reflecting their increasing complexity and functionality. First-generation ILs were primarily explored as alternative, "green" solvents, while later generations include task-specific ionic liquids (TSILs) designed with specific functional groups to perform a particular function, such as catalysis or extraction. researchgate.net Further classifications include protic ionic liquids (PILs), formed by proton transfer between a Brønsted acid and base, and polyionic liquids (PILs), which are polymeric structures with ionic liquid moieties.

Structural Characteristics and Functional Versatility of Imidazolium (B1220033) Cations in Ionic Liquid Design

The 1,3-dialkylimidazolium cation is arguably the most prevalent and well-studied cation used in the design of ionic liquids. semanticscholar.org Its popularity stems from a combination of favorable properties derived from its unique structure. The imidazolium ring is an aromatic heterocycle, which imparts a high degree of thermal and chemical stability to the resulting IL.

The true versatility of the imidazolium cation lies in the ease with which its structure can be modified. The two nitrogen atoms provide sites for different alkyl or functionalized side chains. Key structural aspects that can be tuned include:

Alkyl Chain Length: The length of the alkyl chains (e.g., the methyl and octyl groups in the target compound) significantly influences the IL's physical properties. Longer chains tend to increase viscosity and decrease density, while also enhancing hydrophobicity. nih.gov

Symmetry: The symmetry of the substitution on the imidazolium ring can affect properties like melting point and viscosity.

Functionalization: Introducing functional groups (e.g., hydroxyl, ether, or carboxyl groups) onto the side chains can create task-specific ionic liquids with tailored capabilities for chemical reactions, separations, or biomass processing.

This "tunability" allows scientists to design imidazolium-based ILs with precise properties for specific applications, making them highly versatile tools in fields ranging from chemical synthesis and catalysis to materials science and electrochemistry. nih.gov

Specific Research Focus on 3-Methyl-1-octyl-1H-imidazol-3-ium Sulfate (B86663): Rationale and Current Contributions to Scientific Disciplines

While the 1-octyl-3-methylimidazolium ([C8mim]) cation is a component of many well-studied ionic liquids, the specific pairing with a sulfate anion, forming 3-Methyl-1-octyl-1H-imidazol-3-ium sulfate, is not widely documented in scientific literature. However, a strong rationale for its investigation can be constructed based on the known properties of its constituent parts and related compounds.

The [C8mim] cation, with its C8 alkyl chain, imparts significant amphiphilic character, meaning it has both hydrophilic (the imidazolium head) and hydrophobic (the octyl tail) properties. This structure is analogous to traditional cationic surfactants. Indeed, ILs with sufficiently long alkyl chains are often termed Surface Active Ionic Liquids (SAILs). Research on related [C8mim]-based ILs has demonstrated their application as corrosion inhibitors and has also extensively studied their environmental and toxicological profiles. mdpi.com

The choice of the sulfate anion is particularly significant. Unlike the more common halide or fluorinated anions (e.g., Cl⁻, BF₄⁻, PF₆⁻), the sulfate anion is halogen-free. This can be a critical advantage in applications where corrosion or the potential for halogenated byproduct formation is a concern. Furthermore, studies on related alkyl sulfate ionic liquids, such as 1-ethyl-3-methyl imidazolium octyl sulfate, have revealed a strong tendency to form lyotropic liquid crystalline phases and hydrogels in the presence of water. researchgate.netrsc.org This self-assembly behavior is a direct consequence of the amphiphilic nature of both the cation and the alkyl sulfate anion.

Therefore, the primary rationale for focusing on this compound is to explore the synergistic combination of a well-established amphiphilic cation with a functional, halogen-free anion. Its contributions to science are currently potential rather than realized, lying in its promise as a novel surfactant, a component for advanced soft materials like hydrogels, or a more environmentally benign alternative in applications where other [C8mim] salts are already used. Its synthesis would likely follow established two-step methods: N-alkylation of 1-methylimidazole (B24206) with an octyl halide, followed by an anion exchange reaction with a suitable sulfate salt. nih.gov

Table 1: Physicochemical Data for the 1-Octyl-3-methylimidazolium Cation

Property Value
IUPAC Name 1-methyl-3-octylimidazol-1-ium
Molecular Formula C₁₂H₂₃N₂⁺
Molecular Weight 195.32 g/mol
Common Abbreviations [C8mim]⁺, [OMIm]⁺

Data sourced from PubChem CID 2734224. nih.gov

Identifying Key Research Challenges and Unexplored Frontiers for this compound

The most significant research challenge associated with this compound is the fundamental lack of published data. Its properties and potential applications remain largely speculative and represent a substantial unexplored frontier in ionic liquid research.

Key Research Challenges:

Fundamental Characterization: The primary hurdle is the absence of basic physicochemical data. A comprehensive study is needed to determine its melting point, density, viscosity, thermal stability, and electrochemical window. Without this baseline data, its suitability for any application cannot be properly assessed.

Synthesis and Purification: While a synthetic route can be proposed, optimizing the process for high purity and yield, particularly for the sulfate salt, may present challenges that need to be systematically addressed.

Unexplored Research Frontiers:

Self-Assembly and Phase Behavior: Given its pronounced amphiphilic structure, a major frontier is the investigation of its behavior in solution. Studies should focus on determining its critical micelle concentration (CMC), and its potential to form lyotropic liquid crystals or hydrogels, which could be valuable in drug delivery, templating, and catalysis.

Surfactant and Dispersant Applications: Its properties as a surface-active agent are entirely unexplored. Research into its effectiveness in creating microemulsions, stabilizing colloidal suspensions, or acting as a dispersant for substances like asphaltenes or nanomaterials could open new application areas. nih.gov

Biomass Processing: Many imidazolium-based ILs are effective solvents for cellulose (B213188). Evaluating the efficacy of this compound for the dissolution and processing of biomass could contribute to the development of sustainable biorefineries.

In essence, this compound represents a blank slate, offering numerous opportunities for novel research that could expand the scope and utility of imidazolium-based ionic liquids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H46N4O4S B8214491 3-Methyl-1-octyl-1H-imidazol-3-ium sulfate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-octylimidazol-1-ium;sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H23N2.H2O4S/c2*1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;1-5(2,3)4/h2*10-12H,3-9H2,1-2H3;(H2,1,2,3,4)/q2*+1;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIJBSJJVCIQJA-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=C[N+](=C1)C.CCCCCCCCN1C=C[N+](=C1)C.[O-]S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Purification Strategies for 3 Methyl 1 Octyl 1h Imidazol 3 Ium Sulfate

Alkylation Approaches for the 1-Octyl-3-methylimidazolium Cation Formation

The creation of the core cationic structure, 1-octyl-3-methylimidazolium ([OMIM]⁺), is typically the initial synthetic step. This is achieved by the N-alkylation of an imidazole (B134444) precursor, most commonly 1-methylimidazole (B24206).

Conventional Alkylation Routes for Imidazole Derivatives

The most established method for synthesizing the 1-octyl-3-methylimidazolium cation is through a quaternization reaction, a type of SN2 reaction, between 1-methylimidazole and an octyl halide. rsc.org This Menshutkin-type reaction involves the nucleophilic attack of the N-3 nitrogen of the 1-methylimidazole ring on the electrophilic carbon of the octyl halide.

Commonly used alkylating agents include 1-bromooctane (B94149) and 1-chlorooctane. nih.govgoogle.com The reaction with 1-bromooctane is frequently reported due to its higher reactivity compared to 1-chlorooctane. nih.gov The synthesis is typically carried out by heating a mixture of the reactants, often in a suitable solvent like acetonitrile (B52724) or sometimes under solvent-free conditions. nih.gov Following the reaction, the resulting product, 1-octyl-3-methylimidazolium halide, is often washed with a non-polar solvent such as ethyl acetate (B1210297) or hexane (B92381) to remove unreacted starting materials and non-polar impurities. nih.govresearchgate.net

Reactant 1Reactant 2SolventTemperature (°C)Time (h)ProductYieldReference
1-Methylimidazole1-BromooctaneAcetonitrile60481-Octyl-3-methylimidazolium bromide- nih.gov
1-Methylimidazole1-BromooctaneToluene110241-Octyl-3-methylimidazolium bromideHigh google.com
Imidazole3-BromopentaneTHFRoom Temp-1-(1-Ethylpropyl)-3-methylimidazolium iodide- rsc.org
1-Butyl-3-methylimidazolium bromideChlorobutaneAcetonitrile-OvernightC2-butylated imidazolium (B1220033) salt- mdpi.com

This table presents typical conditions for the conventional alkylation of imidazoles to form the corresponding cations. The specific yield for the [OMIM]⁺ cation synthesis varies based on reaction optimization.

Innovative Synthetic Methodologies Employing Green Chemistry Principles

In line with the principles of green chemistry, which advocate for reducing hazardous substances and increasing energy efficiency, alternative synthetic routes have been developed. rsc.orgresearchgate.net One notable advancement is the use of ultrasound-assisted synthesis. This method has been successfully applied to the reaction between 1-methylimidazole and 1-bromooctane under solvent-free conditions, resulting in a high yield (98%) of 1-octyl-3-methylimidazolium bromide in a significantly reduced reaction time of 5 hours at a moderate temperature of 20-30°C. researchgate.net

Another green approach focuses on avoiding the use of alkyl halides altogether to prevent the formation of halide impurities, which can be problematic in certain applications. rsc.org A general method involves the direct alkylation of imidazole derivatives using orthoesters in the presence of an acid. rsc.org This pathway yields halide-free ionic liquids directly, simplifying purification procedures.

MethodReactant 1Reactant 2ConditionsProductYieldKey AdvantageReference
Ultrasound-assisted1-Methylimidazole1-BromooctaneSolvent-free, 20-30°C, 5h1-Octyl-3-methylimidazolium bromide98%Reduced time, energy efficient, solvent-free researchgate.net
Orthoester AlkylationImidazole derivativeOrthoester/Acid-Halide-free ionic liquid-Avoids halide intermediates and impurities rsc.org

This table highlights innovative and green synthetic methods for the formation of the imidazolium cation.

Anion Metathesis and Sulfate (B86663) Counter-Ion Introduction Techniques

Once the 1-octyl-3-methylimidazolium cation is formed (often as a halide salt), the next crucial step is to introduce the sulfate anion. This can be accomplished through direct synthesis or, more commonly, via anion exchange.

Direct Synthesis Routes for Imidazolium Alkyl Sulfates

A halide-free synthesis of imidazolium alkyl sulfates can be achieved by reacting 1-alkylimidazoles with dialkyl sulfates, such as dimethyl sulfate or diethyl sulfate. rsc.org This method is efficient and proceeds readily under ambient conditions. By analogy, reacting 1-methylimidazole with dioctyl sulfate would theoretically yield 1-octyl-3-methylimidazolium octylsulfate directly. Subsequently, a reaction could potentially be designed to yield the desired sulfate, though this specific direct route to 3-Methyl-1-octyl-1H-imidazol-3-ium sulfate is less commonly documented than two-step methods. The synthesis of the closely related 1-n-butyl-3-methylimidazolium octylsulfate has been demonstrated, showcasing the viability of direct synthesis with alkyl sulfate anions. rsc.org

Advanced Ion Exchange Procedures for Sulfate Incorporation

Anion exchange, or metathesis, is a versatile and widely used method for introducing a variety of anions, including sulfate. rsc.orgresearchgate.net The process typically starts with a halide salt of the desired cation, such as 1-octyl-3-methylimidazolium bromide.

One common technique involves the use of ion-exchange resins. mdpi.com In this procedure, the imidazolium halide salt is dissolved in a suitable solvent (often water) and passed through a column packed with an anion exchange resin that has been pre-loaded with sulfate ions. frontiersin.org The halide ions are captured by the resin and replaced by sulfate ions in the solution, yielding the target ionic liquid. researchgate.net

A different approach is salt metathesis, which involves reacting the imidazolium halide with a sulfate salt. nih.gov The choice of salt is critical to drive the reaction to completion, which is often achieved by the precipitation of an insoluble byproduct. For example, reacting 1-octyl-3-methylimidazolium bromide with silver sulfate in a solvent would lead to the precipitation of silver bromide, leaving the desired this compound in solution. rsc.org However, the high cost and need for recycling of silver salts can be a drawback. rsc.org

A multi-step procedure using an ion-exchange resin to first create an imidazolium hydroxide (B78521) intermediate has also been described. frontiersin.org The imidazolium chloride is passed through a hydroxide-form resin, and the resulting imidazolium hydroxide is then neutralized with sulfuric acid to produce the imidazolium hydrogen sulfate salt. frontiersin.org

MethodStarting MaterialReagentKey PrincipleProductReference
Ion-Exchange Resin1-Octyl-3-methylimidazolium halideSulfate-loaded anion exchange resinReversible exchange of ions between liquid and solid phasesThis compound researchgate.netmdpi.com
Salt Metathesis1-Octyl-3-methylimidazolium halideSilver sulfatePrecipitation of insoluble silver halide drives the reactionThis compound nih.govrsc.org
Two-Step Resin/NeutralizationImidazolium chlorideHydroxide-form resin, then Sulfuric AcidFormation of hydroxide intermediate followed by acid-base neutralizationImidazolium hydrogen sulfate frontiersin.org

This table outlines common advanced procedures for introducing the sulfate anion.

Development and Optimization of High-Purity Synthesis Protocols

The intrinsic properties of ionic liquids, such as their negligible vapor pressure and high polarity, make their purification challenging. nih.govgoogle.com Therefore, developing robust purification protocols is essential to obtain high-purity this compound.

A primary strategy is to minimize impurity formation during synthesis by using high-purity starting materials. researchgate.net Post-synthesis, a common initial purification step involves washing the crude product with solvents in which the ionic liquid is insoluble but the impurities are soluble. Solvents like ethyl ether, ethyl acetate, and hexane are frequently used for this purpose to remove unreacted starting materials and organic byproducts. nih.govresearchgate.net

For color removal, treatment with activated charcoal followed by filtration is a standard procedure. Due to the viscosity of many ionic liquids, this step may require dilution with a solvent like methanol (B129727) to facilitate the removal of the charcoal. researchgate.net

Residual volatile impurities and solvents are typically removed by heating the ionic liquid under high vacuum. researchgate.net For non-volatile impurities, more advanced techniques are required. Liquid-liquid continuous extraction has been shown to be effective in removing organic salts, halide residues, and excess alkali metals to a parts-per-million (ppm) level. google.com Given that ionic liquids have low melting points and negligible vapor pressure, purification by conventional distillation or recrystallization is often difficult. google.com However, in some cases, distillation under high vacuum can be a viable method for purifying certain ionic liquids. researchgate.netnih.gov

The optimization of these protocols involves a combination of these techniques, tailored to the specific impurities present in the synthesized this compound. The final product's purity is typically verified using analytical techniques such as NMR spectroscopy. researchgate.net

Mechanistic Investigations of this compound Formation Pathways

The formation of the 3-Methyl-1-octyl-1H-imidazol-3-ium cation, the core component of this compound, primarily occurs through a quaternization reaction, which is a type of S_N2 (bimolecular nucleophilic substitution) reaction. In this mechanism, a nitrogen atom on the imidazole ring acts as the nucleophile, attacking an electrophilic carbon on an alkylating agent.

Two principal pathways can be considered for the synthesis of the cation:

Direct Alkylation (Halide-Free Route) : This is a common and efficient method for preparing 1,3-dialkylimidazolium alkyl sulfate salts. rsc.orgrsc.org The mechanism involves the direct reaction of a 1-substituted imidazole with a dialkyl sulfate. For the target compound, this would typically involve the reaction of 1-octylimidazole (B1210587) with dimethyl sulfate. The lone pair of electrons on the N-3 nitrogen of the 1-octylimidazole attacks one of the methyl groups of dimethyl sulfate. This results in the formation of the 3-Methyl-1-octyl-1H-imidazol-3-ium cation and the methyl sulfate anion. A key aspect of this mechanism is the stability of the resulting alkyl sulfate anion. Studies on similar systems have shown that the alkyl sulfate anion is a poor alkylating agent and does not tend to react further with the starting 1-alkylimidazole. rsc.org This prevents the degradation of the ionic liquid and the formation of undesired sulfate byproducts, contributing to a cleaner reaction profile. rsc.org

Two-Step Halide Route with Anion Metathesis : An alternative pathway involves the initial synthesis of a halide salt of the cation, followed by an anion exchange. In this mechanism, 1-methylimidazole is first reacted with an octyl halide, such as 1-bromooctane, to form 1-octyl-3-methylimidazolium bromide. nih.govresearchgate.net Subsequently, the bromide anion is exchanged for a sulfate anion through a metathesis reaction with a suitable sulfate salt.

While the formation of the imidazolium cation is the primary reaction, its potential for decomposition is also a relevant mechanistic consideration. Under certain conditions, imidazolium cations can decompose via the formation of a carbene and a proton, which can introduce acidic impurities into the system. nih.gov Understanding this potential decomposition pathway is crucial for optimizing reaction conditions to ensure the stability and purity of the final product.

Table 1: Comparison of Primary Mechanistic Pathways for 3-Methyl-1-octyl-1H-imidazol-3-ium Cation Formation

FeatureDirect Alkylation (Halide-Free)Two-Step Halide Route
Starting Materials 1-Octylimidazole and Dimethyl Sulfate1-Methylimidazole, 1-Bromooctane, Sulfate Salt
Reaction Type Direct S_N2 QuaternizationS_N2 Quaternization followed by Anion Metathesis
Key Intermediates None (Direct formation)1-Octyl-3-methylimidazolium bromide nih.govresearchgate.net
Primary Mechanistic Advantage Clean, one-step process with a stable counter-ion that prevents side reactions. rsc.orgAllows for the synthesis of various ionic liquids from a common halide intermediate.
Primary Mechanistic Disadvantage Highly exothermic reaction requires careful thermal management. rsc.orgPotential for halide impurities in the final product which are often difficult to remove. google.com

Scalability Considerations in the Synthesis of this compound

Scaling the synthesis of this compound from the laboratory to an industrial level introduces several critical considerations related to process control, safety, cost, and purification.

Thermal Management : The alkylation of imidazoles with dialkyl sulfates is a spontaneous and highly exothermic reaction. rsc.org On a large scale, this heat generation can lead to thermal runaways, posing significant safety risks and promoting the formation of impurities. Therefore, effective heat management is paramount. A common strategy is to use an inert solvent, such as toluene, which acts as a diluent and a heat sink to moderate the reaction temperature and allow for better control. rsc.org

Choice of Synthetic Pathway : The selection of the synthetic route has profound implications for scalability. The halide-free direct alkylation route is often preferred for large-scale production. rsc.orgrsc.org This method is efficient and avoids the use of halide intermediates, which can cause corrosion in industrial reactors and lead to persistent halide impurities in the final product. rsc.orgrsc.orggoogle.com Halide-free ionic liquids are often required for electrochemical applications. rsc.org The two-step process involving a halide intermediate introduces an additional reaction and purification step, increasing complexity and cost.

Purification Strategies : The purification of ionic liquids at scale is challenging due to their unique physical properties, such as negligible vapor pressure and often high viscosity, which render conventional distillation difficult. google.comresearchgate.net Purification methods must be both effective and scalable.

Solvent Extraction : Liquid-liquid extraction is a viable large-scale technique to remove organic impurities or unreacted starting materials. google.comnih.gov For instance, washing with a non-polar solvent like diethyl ether or hexane can remove non-ionic impurities if the ionic liquid is insoluble in it. researchgate.netresearchgate.net

High-Vacuum Drying : To remove volatile impurities and residual solvents, drying under high vacuum and elevated temperatures is a common and scalable final step. researchgate.net

Adsorption : The use of adsorbents like activated carbon can be employed to remove colored or minor organic impurities, although separating the adsorbent from a viscous ionic liquid can be challenging. researchgate.net

Cost and Availability of Raw Materials : For industrial production to be economically viable, the starting materials must be readily available and affordable. The synthesis of 1,3-dialkylimidazolium alkyl sulfates from 1-alkylimidazoles and dialkyl sulfates is considered a low-cost route, which is advantageous for scalability. rsc.org

Table 2: Key Scalability Factors and Corresponding Mitigation Strategies

Scalability FactorChallengeMitigation Strategy
Reaction Exothermicity Risk of thermal runaway and side-product formation.Use of a solvent as a heat sink (e.g., toluene) and implementation of robust reactor cooling systems. rsc.org
Halide Impurities Detrimental to many applications; difficult to remove completely. google.comEmploy a halide-free synthetic route, such as direct alkylation with dimethyl sulfate. rsc.orgrsc.org
Purification Efficiency Low volatility and high viscosity make standard distillation impractical. google.comresearchgate.netImplement scalable purification techniques like multi-stage liquid-liquid extraction and high-vacuum drying systems. google.comnih.gov
Raw Material Cost High-cost starting materials can make large-scale production uneconomical.Utilize low-cost and widely available precursors like 1-alkylimidazoles and dialkyl sulfates. rsc.org

Computational Chemistry and Molecular Modeling Studies of 3 Methyl 1 Octyl 1h Imidazol 3 Ium Sulfate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and optimized geometries of ionic liquid systems. For imidazolium-based ionic liquids, DFT calculations are crucial for understanding the fundamental interactions between the 3-Methyl-1-octyl-1H-imidazol-3-ium cation and the sulfate (B86663) anion.

Research on similar imidazolium (B1220033) systems with sulfate-containing anions has utilized DFT to elucidate geometric and electronic properties. For instance, studies on imidazolium hydrogen sulfate have been conducted at the B3LYP/6–311++G(2d,2p) level of theory to analyze the crystal structure and intermolecular forces. researchgate.net Such calculations typically involve optimizing the geometry of the ion pair to find the most stable configuration. This reveals key information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the ion pair's conformation.

The electronic structure, including the distribution of electron density, molecular orbitals, and electrostatic potential, is also determined through DFT. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key indicator of the chemical reactivity and stability of the compound. nih.gov For the 3-Methyl-1-octyl-1H-imidazol-3-ium cation, DFT calculations would highlight the delocalization of the positive charge across the imidazolium ring and the influence of the methyl and octyl substituents on the electron distribution. nih.govresearchgate.net The electrostatic potential map generated via DFT illustrates the electrophilic and nucleophilic regions of the ions, which is critical for understanding their interactions. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Imidazolium Ionic Liquid Calculations
FunctionalBasis SetTypical ApplicationReference
B3LYP6-311++G(d,p)Geometry optimization, electronic structure, vibrational frequencies researchgate.netresearchgate.net
M06-2X6-311+G(d,p)Non-covalent interactions, thermochemistry nih.gov
ωB97X-D6-311+G(d,p)Systems with significant dispersion interactions researchgate.net
PBE0def2-TZVPGeneral purpose, good balance of accuracy and cost nih.gov

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Self-Organization

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. For 3-Methyl-1-octyl-1H-imidazol-3-ium sulfate, MD simulations provide a window into the dynamic behavior of the ionic liquid, including transport properties like diffusion and viscosity, and the structural organization of the ions in the bulk liquid.

Simulations of 1-alkyl-3-methylimidazolium-based ionic liquids have revealed a fascinating structural feature: the segregation of the nonpolar alkyl chains into domains within the polar network of the imidazolium rings and anions. researchgate.netresearchgate.net Given the long octyl chain of the 3-Methyl-1-octyl-1H-imidazol-3-ium cation, it is expected to exhibit significant self-organization. MD simulations can characterize the extent of this nanostructuring by calculating radial distribution functions (RDFs), which describe the probability of finding an atom at a certain distance from another atom. nih.gov Studies on 1-octyl-3-methylimidazolium chloride have shown distinct peaks in neutron diffraction patterns corresponding to inter-domain, inter-ionic, and inter-alkyl-chain correlations, which can be further investigated with MD. nist.gov

Table 2: Key Observables from MD Simulations of Alkyl-Imidazolium Ionic Liquids
PropertyDescriptionSignificanceReference
Radial Distribution Function (RDF)Describes the local structure and ordering of particles in a system.Reveals the formation of polar and nonpolar domains. researchgate.netnih.gov
Mean Square Displacement (MSD)Measures the average distance a particle travels over time.Used to calculate self-diffusion coefficients of the cation and anion. nih.gov
Velocity Autocorrelation Function (VACF)Describes the correlation of a particle's velocity with itself over time.Provides an alternative method to calculate diffusion coefficients. nih.gov
Spatial Distribution Function (SDF)Visualizes the three-dimensional probability distribution of particles around a central particle.Illustrates the spatial arrangement of anions around cations and vice versa. acs.org

Quantum Chemical Analyses of Intermolecular Interactions, Including Hydrogen Bonding

Quantum chemical analyses, often performed in conjunction with DFT, are essential for a detailed understanding of the non-covalent interactions that dictate the structure and properties of ionic liquids. In this compound, the primary intermolecular interactions are ionic bonding, hydrogen bonding, and van der Waals forces.

The most significant directional interaction is the hydrogen bonding between the imidazolium cation and the sulfate anion. The hydrogen atoms on the imidazolium ring, particularly the one at the C2 position, are acidic and act as hydrogen bond donors. acs.org The oxygen atoms of the sulfate anion are strong hydrogen bond acceptors. Quantum chemical studies on imidazolium hydrogen sulfate have confirmed the formation of strong O···H hydrogen bonds that stabilize the crystal structure. researchgate.net The presence of these hydrogen bonds significantly influences the physical properties of the ionic liquid, such as its viscosity and melting point. researchgate.net

Computational Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can then be used to interpret and validate experimental spectra. For this compound, computational prediction of its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra is a common practice.

DFT calculations are widely used to compute the vibrational frequencies and intensities of molecules. researchgate.net By comparing the calculated vibrational spectrum with the experimental one, researchers can confidently assign the observed peaks to specific molecular motions, such as the stretching and bending of bonds. nih.gov This is particularly useful for complex molecules like ionic liquids, where the spectra can be crowded and difficult to interpret.

Similarly, NMR chemical shifts can be calculated using quantum chemical methods. These calculations help in the assignment of peaks in ¹H and ¹³C NMR spectra to specific atoms in the molecule, confirming the chemical structure. researchgate.net Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra in the UV-visible range, providing insights into the electronic transitions of the ionic liquid. rsc.org The agreement between computationally predicted and experimentally measured spectra serves as a strong validation of the computational model and the understanding of the molecular system. nih.gov

Development and Refinement of Force Fields for Accurate Simulation of this compound

The accuracy of MD simulations is heavily dependent on the quality of the force field, which is a set of parameters that describes the potential energy of a system of particles. For novel ionic liquids like this compound, a well-parameterized force field is essential for obtaining reliable simulation results.

Several general-purpose force fields, such as AMBER (Assisted Model Building with Energy Refinement) and OPLS-AA (Optimized Potentials for Liquid Simulations), have been adapted and refined for ionic liquids. acs.orgresearchgate.net The development of a specific force field for an ionic liquid typically involves a multi-step process. First, quantum chemical calculations are performed on isolated ion pairs and small clusters to obtain data on geometries, interaction energies, and vibrational frequencies. nih.gov

These ab initio data are then used to parameterize the various components of the force field, including bond stretching, angle bending, torsional, and non-bonded (van der Waals and electrostatic) interactions. acs.org The partial atomic charges are a critical component and are often derived by fitting to the quantum mechanically calculated electrostatic potential. researchgate.net The developed force field is then validated by performing MD simulations of the bulk liquid and comparing the calculated macroscopic properties, such as density and heat of vaporization, with experimental data. nih.gov This iterative process of refinement ensures that the force field can accurately reproduce the behavior of the real system. researchgate.netrsc.org

Table 3: Common Force Fields Used for Ionic Liquid Simulations
Force FieldDescriptionStrengthsReference
AMBER/GAFFA general force field for organic molecules, often adapted for ionic liquids.Widely used and well-documented. Can provide good results with proper parameterization. researchgate.netrsc.orgacs.org
OPLS-AAA well-established force field for condensed-phase simulations.Good for predicting thermodynamic properties. Specific parameter sets for ionic liquids exist. researchgate.net
CHARMMA versatile force field, particularly for biomolecular systems, but also applied to ionic liquids.Highly flexible and extensible.
AMOEBAA polarizable force field that explicitly accounts for electronic polarization.Offers higher accuracy for systems where polarization effects are significant. nih.gov

Intermolecular Interactions, Self Assembly, and Supramolecular Architectures Involving 3 Methyl 1 Octyl 1h Imidazol 3 Ium Sulfate

Comprehensive Analysis of Hydrogen Bonding Networks within 3-Methyl-1-octyl-1H-imidazol-3-ium Sulfate (B86663) Aggregates

Hydrogen bonding plays a pivotal role in the structuring of 3-methyl-1-octyl-1H-imidazol-3-ium sulfate aggregates. The imidazolium (B1220033) cation possesses acidic protons, particularly on the aromatic ring, which can act as hydrogen bond donors. The sulfate anion, with its oxygen atoms, serves as a potent hydrogen bond acceptor.

In aggregates of similar imidazolium-based ionic liquids, extensive hydrogen bonding networks are observed between the cation and the anion. For instance, in systems with sulfate or similar anions, the oxygen atoms of the anion readily interact with the C-H groups of the imidazolium ring. researchgate.net Studies on related compounds, such as 1-ethyl-3-methylimidazolium (B1214524) ethyl sulfate, have shown that the -SO3 group of the anion is a primary site for hydrogen bonding. acs.org In the case of this compound, a complex three-dimensional network of hydrogen bonds is anticipated, where each sulfate anion can interact with multiple imidazolium cations, and vice versa. This intricate network significantly influences the physical properties of the ionic liquid, such as its viscosity and melting point. The presence of water can further complicate these networks, with water molecules capable of forming hydrogen bonds with both the cation and the anion. acs.org

Elucidation of Hydrophobic and π-π Stacking Interactions in Neat and Mixed Systems

The structure of the 3-methyl-1-octyl-1H-imidazol-3-ium cation, with its long octyl chain, introduces significant hydrophobic interactions. In the neat liquid and in concentrated solutions, these nonpolar alkyl chains tend to segregate from the charged, polar domains of the imidazolium rings and sulfate anions. This segregation leads to the formation of distinct nonpolar domains within the ionic liquid, a phenomenon that has been observed in a variety of imidazolium-based ionic liquids with long alkyl chains. utl.pt This nanoscale segregation is a driving force for the formation of larger aggregates and ordered structures.

Micellization and Surfactant-Like Behavior in Aqueous Solutions

The amphiphilic nature of the 3-methyl-1-octyl-1H-imidazol-3-ium cation, possessing a hydrophilic imidazolium headgroup and a hydrophobic octyl tail, allows it to exhibit surfactant-like behavior in aqueous solutions. frontiersin.org Above a certain concentration, known as the critical micelle concentration (CMC), these cations self-assemble into micelles. nih.gov This process is driven by the hydrophobic effect, which seeks to minimize the contact between the nonpolar octyl chains and water molecules.

Table 1: Micellization Data for Analogous Imidazolium-Based Ionic Liquids

Ionic Liquid Method CMC (mM) Temperature (°C)
1-Butyl-3-methylimidazolium octylsulfate Conductivity 31.0 25
1-Octyl-3-methylimidazolium chloride Surface Tension 30.2 25

Note: This table presents data for compounds structurally similar to this compound to provide context for its expected behavior. The CMC values can be influenced by the nature of the anion and the experimental technique used.

Aggregation Phenomena and Mesophase Formation (e.g., Lyotropic Liquid Crystalline States)

With increasing concentration in a solvent, or in the presence of certain additives, the self-assembly of this compound can lead to the formation of ordered structures beyond simple spherical micelles. These can include elongated micelles, and eventually, lyotropic liquid crystalline phases. wikipedia.org Lyotropic liquid crystals are formed by amphiphilic molecules in the presence of a solvent, where the structure is dependent on both concentration and temperature. wikipedia.orgub.edumdpi.com

For imidazolium-based ionic liquids with sufficiently long alkyl chains, various liquid crystalline phases, such as hexagonal and lamellar phases, have been observed. nih.gov These phases consist of highly ordered arrays of cylindrical or planar aggregates, respectively. The formation of these mesophases is a result of the intricate balance of intermolecular forces, including the packing constraints of the alkyl chains and the electrostatic interactions of the headgroups and counterions. While specific studies on the lyotropic liquid crystalline behavior of this compound are limited, its structural similarity to other long-chain imidazolium salts suggests a high potential for forming such ordered phases under appropriate conditions. nih.gov

Solute–Solvent Interactions and Solvation Dynamics in this compound Media

As a solvent, this compound provides a unique and complex environment for dissolved solutes. The solvation of a solute molecule will be influenced by the various interaction sites available within the ionic liquid, including the charged imidazolium ring, the nonpolar alkyl chain, and the sulfate anion. The dynamics of solvation, which describe the process of the solvent molecules rearranging around a solute following a change in the solute's electronic state, are particularly complex in ionic liquids.

Studies on solvation dynamics in imidazolium-based ionic liquids have revealed a wide range of timescales, from femtoseconds to nanoseconds. nih.govnih.gov This complexity arises from the different types of motions involved, including fast local rearrangements of the ions and slower, collective motions. The translational motion of the ions, particularly the anions, has been found to be a significant contributor to the solvation response. nih.gov The specific interactions between a solute and the 3-methyl-1-octyl-1H-imidazol-3-ium and sulfate ions will dictate the local solvent structure and the dynamics of the solvation process.

Impact of Cosolvents and External Stimuli on the Self-Assembly Properties

The self-assembly behavior of this compound can be significantly influenced by the addition of cosolvents. The nature of the cosolvent, whether it is polar or nonpolar, protic or aprotic, will affect the delicate balance of intermolecular forces governing aggregation. For example, the addition of alcohols to aqueous solutions of imidazolium-based ionic liquids can either promote or inhibit micellization, depending on the chain length of the alcohol and the ionic liquid. researchgate.netresearchgate.netresearchgate.net Short-chain alcohols can increase the CMC by improving the solvation of the hydrophobic tail, while long-chain alcohols may co-assemble with the ionic liquid, leading to changes in aggregate morphology. researchgate.net

The table below illustrates the effect of different alcohols on the critical micelle concentration of a related imidazolium ionic liquid, 1-dodecyl-3-methylimidazolium (B1224283) bromide, in aqueous solution. This provides an indication of the types of effects that could be expected for this compound.

Table 2: Effect of Alcohols on the CMC of 1-dodecyl-3-methylimidazolium bromide in Water at 25°C

Cosolvent (5% v/v) CMC (mM) Change in CMC (%)
None 15.6 -
Ethanol 18.2 +16.7
1-Propanol 20.5 +31.4
1-Butanol 15.3 -1.9

Data adapted from studies on a similar ionic liquid to illustrate the potential impact of cosolvents. nih.gov

External stimuli such as temperature can also modulate the self-assembly process. Generally, for ionic liquid surfactants, an increase in temperature can lead to a slight increase in the CMC, reflecting changes in the thermodynamics of micellization. researchgate.net

Applications of 3 Methyl 1 Octyl 1h Imidazol 3 Ium Sulfate in Advanced Chemical Processes

Catalytic Activity and Reaction Medium Functionality

Imidazolium-based ionic liquids are recognized for their dual role as both solvents and catalysts in chemical reactions. researchgate.net The properties of these ILs can be finely tuned by modifying the structure of the cation or the anion, allowing for the design of task-specific materials for particular applications. nih.gov

Ionic liquids featuring the 1-octyl-3-methylimidazolium cation serve as effective media that can enhance catalytic processes. Their ability to dissolve a wide range of organic and inorganic compounds facilitates intimate contact between reactants and catalysts, thereby improving reaction rates. In heterogeneous catalysis, imidazolium-based ionic solids with functional groups have demonstrated substantial Brønsted acidity, acting as robust and effective catalysts that can be easily separated from the reaction products. nih.gov

The 1-octyl-3-methylimidazolium cation has been shown to exhibit synergistic effects when combined with other materials. In one study, its hexafluorophosphate (B91526) salt was used in conjunction with cellulose (B213188) nanocrystals (CNCs) to create a composite for anti-corrosion coatings on mild steel. mdpi.com The results indicated a significant enhancement in protective performance compared to coatings containing either component alone. mdpi.com The proposed mechanism suggests that the CNCs improve the barrier properties of the coating while the 1-octyl-3-methylimidazolium hexafluorophosphate acts as a corrosion inhibitor when released. mdpi.com This synergistic action led to higher coating resistance and a lower corrosion rate. mdpi.com

Table 1: Performance of Anti-Corrosion Coatings with and without 1-octyl-3-methylimidazolium Hexafluorophosphate (C8mimPF6) After 96 Hours of Immersion. mdpi.com
Coating SampleCoating Resistance (RC) in Ω cm²Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank (Polyacrylate only)970.00115-
C8mimPF6 Composite1420.0008129.6
Cellulose Nanocrystals (CNCs) Composite2150.0006246.1
C8mimPF6-CNCs Synergistic Composite4890.0002578.3

The presence of the 1-methyl-3-octylimidazolium cation can significantly influence the outcome of chemical transformations. In the hydrothermal synthesis of the metal-organic framework (MOF) MIL-53(Al), the addition of small amounts of 1-methyl-3-octylimidazolium chloride was found to affect the material's crystallinity and particle size. rsc.orgnih.gov Low concentrations of the ionic liquid led to higher crystallinity and larger particle sizes, suggesting it promotes preferential crystal growth. rsc.orgnih.gov However, at higher concentrations, arrested growth was observed. rsc.org This demonstrates the role of the ionic liquid as a crystallization additive that can control reaction products. rsc.org

Table 2: Effect of 1-methyl-3-octylimidazolium Chloride (OmimCl) Concentration on MIL-53(Al) Synthesis. rsc.org
OmimCl Concentration (% v/v)Effect on CrystallinityEffect on Particle Size
0.05 - 0.50IncreasedIncreased
1.0 - 10Decreased (arrested growth)-

Electrochemical Applications and Electrolyte Development

Ionic liquids are promising candidates for electrolytes in various electrochemical systems, including batteries and supercapacitors, due to their high ionic conductivity, wide electrochemical window, and inherent safety features like non-flammability. researchgate.netresearchgate.net

The charge transport in 1-alkyl-3-methylimidazolium-based ionic liquids is a complex mechanism governed by the correlated motion of ions. nih.gov The temperature dependence of ionic conductivity and fluidity can be described by the compensated Arrhenius formalism (CAF), which accounts for the dipole density in the liquid. nih.govnih.gov The activation energies for conductivity and fluidity in these ILs are notably higher than in typical organic electrolytes, a result of the strong Coulombic interactions between the ions. nih.gov Studies on 1-methyl-3-octylimidazolium chloride mixed with alkoxy alcohols have shown that the electrical conductivity of the ionic liquid increases with the addition of the alcohol. mdpi.com This is attributed to an increase in the mobility of the ions within the mixture. mdpi.com

Table 3: Conceptual Determination of the Electrochemical Stability Window (ESW) for an Imidazolium-Based Ionic Liquid. researchgate.netnih.govnih.gov
Electrochemical LimitGoverning SpeciesElectrochemical Process
Cathodic Limit (Negative Potential)Cation (e.g., 3-Methyl-1-octyl-1H-imidazol-3-ium)Reduction
Anodic Limit (Positive Potential)Anion (e.g., Sulfate)Oxidation

Integration into Energy Storage Devices and Enhanced Electrochemical Systems

The potential use of 3-Methyl-1-octyl-1H-imidazol-3-ium sulfate (B86663) in energy storage devices, such as batteries and supercapacitors, is an area of active research. Ionic liquids, in general, are considered promising electrolytes due to their high ionic conductivity, wide electrochemical window, and non-flammability, which enhances the safety of energy storage systems. researchgate.net

Research into imidazolium-based ionic liquids has demonstrated their capability to function as electrolytes. researchgate.net However, specific and detailed research findings on the electrochemical performance and integration of 3-Methyl-1-octyl-1H-imidazol-3-ium sulfate into energy storage devices are not extensively available in publicly accessible scientific literature. The performance of an ionic liquid in such applications is highly dependent on the interplay between its cationic and anionic components, which influence properties like viscosity, conductivity, and electrochemical stability. While the imidazolium (B1220033) cation is a common component in electrolytes for electrochemical systems, the specific combination with the octyl chain and the sulfate anion would result in a unique set of properties that require dedicated investigation. researchgate.net

Role in Green Chemistry and Sustainable Chemical Syntheses

The application of this compound in green chemistry is multifaceted, primarily revolving around its utility as a sustainable solvent and a medium for separations.

A significant advantage of ionic liquids, including this compound, is their negligible vapor pressure. rsc.orgresearchgate.net This intrinsic property makes them attractive as replacements for conventional volatile organic solvents (VOCs), which are often flammable, toxic, and contribute to air pollution. rsc.orgnih.gov The use of halogen-free ionic liquids like those with a sulfate anion further enhances their "green" credentials by avoiding the potential for the release of corrosive and toxic halogenated compounds upon decomposition or hydrolysis. rsc.orgresearchgate.net The technical availability and more favorable toxicological profiles of anions like octylsulfate make such ionic liquids interesting candidates for industrial applications. rsc.orgresearchgate.net

Imidazolium-based ionic liquids have been identified as effective solvents for the extraction of naphthenic acids from crude oil, a process crucial for reducing corrosion in refinery equipment. nih.govacs.orgacs.org Research has indicated that various anions, including sulfate, can be utilized in these ionic liquids for such extraction purposes. nih.govacs.org The efficiency of the extraction process can be influenced by the structure of the ionic liquid, including the length of the alkyl chain on the cation. nih.gov While specific data for this compound is not detailed, the proven efficacy of related imidazolium sulfate ionic liquids suggests its potential in this application. The mechanism of extraction often involves the interaction between the ionic liquid and the acidic components of the crude oil. acs.org

The dissolution of lignocellulosic biomass is a critical step in the production of biofuels and other bio-based chemicals. nih.gov Imidazolium-based ionic liquids have been extensively studied for their ability to dissolve biomass components like cellulose, hemicellulose, and lignin. researchgate.netfrontiersin.orgjocpr.com The anion of the ionic liquid plays a crucial role in its dissolving capability, with anions that can form strong hydrogen bonds with the hydroxyl groups of cellulose being particularly effective. nih.gov

Ionic liquids with sulfate anions, such as 1-butyl-3-methylimidazolium hydrogen sulfate, have been shown to be effective in the pretreatment and fractionation of lignocellulosic biomass. mdpi.comresearchgate.net These acidic ionic liquids can facilitate the hydrolysis of polysaccharides in the biomass. mdpi.com The choice of the cation and the length of its alkyl chain can also influence the dissolution process. frontiersin.org The ability of imidazolium-based ionic liquids to disrupt the complex network of hydrogen bonds within the lignocellulosic structure is key to their effectiveness in this application. frontiersin.org

FeedstockIonic Liquid TypeObservation
Lignocellulosic BiomassImidazolium with Sulfate AnionEffective in pretreatment and fractionation. researchgate.net
WoodImidazolium with Hydrogen Sulfate AnionSupports hydrolysis of polysaccharides. mdpi.com

Contributions to Materials Science and Polymer Chemistry

The unique properties of ionic liquids also lend themselves to applications in the synthesis and modification of polymers.

While imidazolium-based ionic liquids have been investigated as media for polymerization reactions and as additives to modify the properties of polymers, specific research detailing the use of this compound for these purposes is limited in the available literature. The interaction of ionic liquids with polymers can lead to changes in the material's thermal stability, mechanical properties, and conductivity. For instance, the incorporation of ionic liquids into polymer matrices has been explored to create materials with enhanced antibacterial properties. mdpi.com However, without direct studies on this compound, its specific contributions in this area remain speculative.

Development of Novel Ionic Liquid-Based Composite Materials and Nanocomposites

The integration of ionic liquids like this compound into polymer or inorganic matrices is a promising strategy for creating advanced materials with tailored properties. These composites leverage the unique characteristics of the IL, such as thermal stability, ionic conductivity, and specific interactions with other materials, to enhance the performance of the bulk material.

General Methodologies for Composite Preparation

The fabrication of IL-based composites generally follows several established routes. One common method is the incorporation of the ionic liquid directly into a polymer solution before casting, which allows for the formation of a composite membrane. nih.gov Another technique involves the impregnation of a porous polymer matrix with the ionic liquid. nih.govmdpi.com For nanocomposites, ILs can be used as surfactants or modifying agents to improve the dispersion of nanofillers, such as clays (B1170129) or nanocrystals, within a polymer matrix. researchgate.netresearchgate.net

Poly(ionic liquid)s (PILs), where the IL moiety is covalently bonded to a polymer backbone, represent another advanced approach, offering enhanced stability and preventing IL leakage from the composite. rsc.orgmurraystate.edu

Research Findings in Related Systems

Studies on analogous imidazolium-based ionic liquids highlight the potential of these compounds in composite materials. For instance, imidazolium ILs with functional groups have been successfully used to modify montmorillonite (B579905) clay. researchgate.netresearchgate.net This modification, achieved through cation exchange, makes the clay more compatible with organic polymer matrices like polystyrene, leading to the formation of exfoliated nanocomposites with improved thermal stability. researchgate.net

A notable example involves the use of a close analogue, 1-octyl-3-methylimidazolium hexafluorophosphate ([C8MIM]PF₆), in conjunction with cellulose nanocrystals (CNCs) to create a polyacrylate composite coating. mdpi.com This composite demonstrated a synergistic effect where the CNCs improved the barrier properties of the coating while the ionic liquid acted as a corrosion inhibitor. mdpi.com This suggests that this compound could play a similar role, with the sulfate anion potentially offering different solubility and interaction profiles.

The following table summarizes findings from studies on composite materials using related imidazolium-based ionic liquids, illustrating the principles that would apply to this compound.

Polymer MatrixFiller/AdditiveIonic Liquid UsedKey Research Finding
PolystyreneMontmorillonite (MMT)1-dodecyl-3-(4-vinylbenzyl)imidazolium chlorideAchieved exfoliation of MMT in the polymer matrix, leading to enhanced thermal stability. researchgate.net
PolyacrylateCellulose Nanocrystals (CNCs)1-octyl-3-methylimidazolium hexafluorophosphateDemonstrated a synergistic anti-corrosion effect from the combined barrier properties of CNCs and the inhibitive action of the IL. mdpi.com
Polyimide (Matrimid®)None (Porous Support)Vinylimidazolium trifluoromethane (B1200692) sulfonateCreated flexible supported IL membranes with high thermal stability (>300 °C) and good proton conductivity for fuel cell applications. mdpi.com
Polyvinyl Chloride (PVC)None1-hexadecyl-3-methylimidazolium 1,3-dimethyl 5-sulfoisophthalateShowed compatibility between the IL and the PVC matrix, indicating its potential as a functional additive or plasticizer. mdpi.com

This table is generated based on data from analogous ionic liquids to infer potential applications.

Interface Science and Surface Modification Applications

The distinct amphiphilic nature of the 3-Methyl-1-octyl-1H-imidazol-3-ium cation, which features a polar imidazolium head and a nonpolar octyl tail, makes it highly surface-active. This property is central to its applications in interface science and surface modification, where it can alter the surface energy, wettability, and frictional properties of materials.

Interfacial Behavior of Imidazolium Ionic Liquids

Research on the interfacial properties of various 1-alkyl-3-methylimidazolium ILs reveals important trends. The length of the alkyl chain is a critical factor influencing surface properties. Studies have shown that increasing the alkyl chain length, such as the octyl group in [C8MIM]⁺, generally leads to a decrease in surface tension and smaller contact angles on various substrates. nih.gov This behavior is attributed to the preferential orientation of the nonpolar alkyl chains at the interface, which reduces the surface energy.

The choice of anion also plays a role, although the cation's alkyl chain length is often more dominant in determining surface activity. The sulfate anion in this compound is hydrophilic and may influence the ionic liquid's aggregation behavior in aqueous solutions and its interaction with polar surfaces. Studies on 1-octyl-3-methylimidazolium halides have demonstrated their tendency to form aggregates in aqueous media, a behavior that can be manipulated by additives like salts. researchgate.net

Applications in Surface Modification

The ability of long-chain imidazolium ILs to modify surfaces has been demonstrated in polymer blends. When an IL with a C16 alkyl chain was blended with Polyvinyl Chloride (PVC) and Polystyrene-Ethylene-Butylene-Styrene (SEBS), it migrated to the surface of the polymer films. mdpi.com This surface deposition resulted in a significant increase in the wettability of the films, as confirmed by a reduction in the water contact angle. mdpi.com This indicates that this compound could be employed as an additive to control the surface properties of polymers, for applications such as improving printability, adhesion, or biocompatibility.

The table below outlines the impact of structural features on the interfacial properties of related imidazolium ionic liquids, providing insights into the expected behavior of this compound.

Ionic Liquid CationSubstrateObserved Trend/PropertyScientific Rationale
1-Alkyl-3-methylimidazoliumAirDecreasing surface tension with increasing alkyl chain length. nih.govThe nonpolar alkyl chains orient at the air-liquid interface, reducing surface energy.
1-Alkyl-3-methylimidazoliumPolytetrafluoroethylene, Glassy Carbon, PlatinumDecreasing contact angle with increasing alkyl chain length. nih.govEnhanced wetting is driven by the interaction of the alkyl chains with the substrate surface.
1-octyl-3-methylimidazolium halidesWaterForms aggregates; addition of salts (e.g., sodium sulfate) reduces the critical aggregation concentration. researchgate.netThe amphiphilic nature of the cation drives self-assembly, which is influenced by the ionic strength of the solution.
1-hexadecyl-3-methylimidazoliumPVC and SEBS Polymer FilmsIncreased surface wettability (lower water contact angle) when used as a blend additive. mdpi.comThe IL migrates to the polymer surface, exposing its functional groups and altering the surface energy.

This table is generated based on data from analogous ionic liquids to infer potential behaviors.

Environmental Behavior and Degradation Pathways of 3 Methyl 1 Octyl 1h Imidazol 3 Ium Sulfate

Environmental Distribution and Persistence Mechanisms in Aqueous and Soil Compartments

The environmental distribution of 3-Methyl-1-octyl-1H-imidazol-3-ium sulfate (B86663) is largely governed by the properties of its constituent ions: the 3-methyl-1-octyl-1H-imidazol-3-ium ([OMIM]+) cation and the sulfate anion. The [OMIM]+ cation has been detected in soil samples, indicating its potential for environmental release and persistence. For instance, environmental sampling around a landfill site in the UK identified the presence of this cation in the soil mdpi.comnih.gov. Methylimidazolium ionic liquids, in general, are known to be slow to break down in the environment nih.gov.

In aqueous systems, the high water solubility of many ionic liquids suggests a potential for widespread distribution. However, the persistence of the [OMIM]+ cation in water can be influenced by factors such as sorption to sediments and suspended particles. The sulfate anion is ubiquitous in the environment and is not considered a significant contributor to the persistence of the compound from a toxicological perspective.

The persistence of the [OMIM]+ cation in soil is influenced by its strong interaction with soil components. The positively charged imidazolium (B1220033) ring can interact with negatively charged clay minerals and organic matter, leading to its retention in the soil matrix and reducing its mobility nih.govresearchgate.net. This sorption can act as a mechanism for its persistence in the terrestrial environment, although it also makes the compound less bioavailable nih.govresearchgate.net. The long octyl side chain of the [OMIM]+ cation also contributes to its sorption potential nih.gov.

Biodegradation and Abiotic Chemical Degradation Studies (e.g., Hydrolysis, Photodegradation)

Biodegradation

The biodegradation of the 3-Methyl-1-octyl-1H-imidazol-3-ium cation has been the subject of several studies, particularly using activated sludge from wastewater treatment plants. Research has shown that the [OMIM]+ cation can be biodegraded by microbial communities nih.govunl.pt. A complete primary degradation of the 1-methyl-3-octylimidazolium cation was observed after 24 days in a study using activated sludge microorganisms unl.pt.

Investigations into the degradation pathways have revealed that the biodegradation of [OMIM]+ can proceed via three different routes, depending on the initial position of oxidation: the middle of the long alkyl chain, the end of the long alkyl chain, or the end of the short methyl chain nih.gov. The degradation process involves the gradual breakdown of the alkyl chains through repeated oxidation and the release of carbon nih.gov. Identified biological transformation products include compounds with hydroxyl, carbonyl, and carboxyl groups, as well as shortened side chain moieties, which suggests the degradation of the octyl side chain via β-oxidation rsc.org.

The sulfate anion is generally considered to be readily biodegradable. Furthermore, ionic liquids containing the octylsulfate anion have been noted for their favorable biodegradability psu.edursc.org.

Abiotic Chemical Degradation

Information on the abiotic degradation of 3-Methyl-1-octyl-1H-imidazol-3-ium sulfate is less extensive.

Hydrolysis: Imidazolium-based ionic liquids can be susceptible to hydrolysis under certain conditions. However, a study on 1-butyl-3-methylimidazolium octylsulfate described it as a relatively hydrolysis-stable ionic liquid, suggesting that the octylsulfate anion contributes to its stability rsc.orgresearchgate.net. While specific hydrolysis rate data for this compound is not readily available, the stability of similar structures suggests a degree of resistance to hydrolysis under typical environmental pH conditions.

Photodegradation: Imidazolium-based ionic liquids have been shown to be unstable under UV exposure researchgate.net. The photodegradation of these compounds can occur, although specific quantum yields for this compound have not been reported. Studies on other imidazolium ionic liquids indicate that photocatalytic degradation can be an effective removal process researchgate.net.

Analytical Methodologies for Environmental Detection and Quantification of this compound and its Transformation Products

The detection and quantification of this compound and its degradation products in environmental matrices such as water and soil require sensitive and selective analytical methods.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for the analysis of the [OMIM]+ cation.

HPLC: HPLC with a suitable detector (e.g., UV-Vis) can be used for the determination of [OMIM]+ in environmental samples. Separation is typically achieved on a C18 column mdpi.com.

LC-MS/MS: This technique offers high sensitivity and selectivity, making it ideal for detecting trace levels of the compound and its transformation products in complex environmental samples usgs.govnih.govnih.govnih.govtuat.ac.jprsc.org. The precursor ion of [OMIM]+ (m/z 195.1856) can be fragmented to produce characteristic product ions for quantification and confirmation nih.gov.

Sample Preparation:

Effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte of interest.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the pre-concentration and clean-up of water samples before LC-MS/MS analysis nih.gov.

Liquid-Liquid Extraction (LLE): LLE can also be employed for the extraction of ionic liquids from aqueous samples.

Soil Extraction: For soil samples, extraction with an appropriate solvent, such as acetonitrile (B52724), followed by clean-up steps, is necessary before analysis tuat.ac.jp.

The analysis of transformation products often involves identifying unknown peaks in chromatograms and elucidating their structures using techniques like high-resolution mass spectrometry.

Understanding Environmental Mobility and Sorption Characteristics in Different Matrices

The environmental mobility of this compound is primarily dictated by the sorption behavior of the [OMIM]+ cation. The sulfate anion is highly mobile in soil and water.

The [OMIM]+ cation exhibits significant sorption to various environmental matrices, which reduces its mobility. Key factors influencing its sorption include:

Soil and Sediment Composition: The presence of clay minerals and organic matter significantly increases the sorption of the [OMIM]+ cation nih.govresearchgate.net. Smectite clays (B1170129), with their high cation exchange capacity, have a particularly strong effect on sorption nih.govresearchgate.net.

Alkyl Chain Length: The long octyl side chain of the [OMIM]+ cation enhances its sorption compared to imidazolium cations with shorter alkyl chains, likely due to increased hydrophobic interactions nih.govresearchgate.net.

Ionic Interactions: As a cation, [OMIM]+ readily interacts with negatively charged surfaces of soil particles and organic matter, which is a dominant sorption mechanism nih.govresearchgate.net.

A study on the sorption of 1-methyl-3-octylimidazolium chloride onto activated sewage sludge determined a sorption coefficient (Kd) of 98.2 L kg-1, indicating strong sorption researchgate.net. This strong sorption behavior suggests that the [OMIM]+ cation will likely be immobilized in soil and sediment, limiting its transport to groundwater but leading to its accumulation in these compartments.

Below is an interactive data table summarizing the sorption behavior of the 1-octyl-3-methylimidazolium cation in different environmental matrices based on available research.

MatrixSorbentKey FindingsReference
SoilLoamy Sand (Lufa 2.2)Addition of organic matter and clays (kaolinite and smectite) increases sorption. Smectite has a more pronounced effect than kaolinite (B1170537). nih.govresearchgate.net
Kaolinite-amended soilSorption increases with kaolinite content, though the effect can be complex depending on the anion. nih.govresearchgate.net
Smectite-amended soilStrong sorption observed, indicating the importance of ionic interactions. nih.govresearchgate.net
Sewage SludgeActivated Sewage SludgeSignificant sorption with a determined sorption coefficient (Kd) of 98.2 L kg-1. researchgate.net

Conclusion and Future Research Directions for 3 Methyl 1 Octyl 1h Imidazol 3 Ium Sulfate

Synthesis of Key Academic Findings and Contributions to Fundamental and Applied Chemistry

Research into 3-Methyl-1-octyl-1H-imidazol-3-ium sulfate (B86663) and its close structural analogs has yielded substantial insights into the behavior of ionic liquids. A key academic contribution lies in the understanding of how the interplay between the 1-octyl-3-methylimidazolium cation and the sulfate anion dictates the physicochemical properties of the resulting ionic liquid. The long octyl chain on the imidazolium (B1220033) cation imparts a degree of hydrophobicity and can lead to the formation of microstructures, such as aggregates or micelles, in solution. This self-assembly behavior is a critical finding, as it influences the solvent properties and interaction mechanisms of the ionic liquid with other substances.

In applied chemistry, imidazolium-based ionic liquids with sulfate anions have demonstrated considerable promise. Their application as catalysts or solvents in organic synthesis is a noteworthy contribution. For instance, their tunable properties, such as polarity and viscosity, can be leveraged to enhance reaction rates and selectivity. While specific data for the sulfate variant is part of ongoing research, related imidazolium salts have shown efficacy in various chemical transformations. Furthermore, the potential for these ionic liquids to be used in electrochemical applications, such as in batteries and capacitors, is an area of active investigation, driven by their inherent ionic conductivity and electrochemical stability. The study of similar compounds, like 1-ethyl-3-methyl imidazolium octyl-sulfate, has revealed interesting phase behaviors, including the formation of lyotropic mesophases in aqueous mixtures, which could have applications in materials science. researchgate.net

The following table summarizes key research findings for imidazolium-based ionic liquids with long alkyl chains and sulfate-related anions, providing a basis for understanding the potential of 3-Methyl-1-octyl-1H-imidazol-3-ium sulfate.

Research AreaKey FindingsPotential Contribution of this compound
Synthesis & Characterization Two-step synthesis involving alkylation of 1-methylimidazole (B24206) followed by anion exchange is a common and effective route. researchgate.netProvides a reliable method for producing high-purity ionic liquid for further study and application.
Physicochemical Properties The alkyl chain length on the imidazolium cation significantly influences properties like viscosity and density. researchgate.net The sulfate anion can participate in hydrogen bonding.The combination of an octyl chain and a sulfate anion is expected to result in a unique set of properties, including moderate viscosity and potential for specific intermolecular interactions.
Self-Assembly Long-chain imidazolium ionic liquids can form micelles in aqueous solutions, acting as surfactants.Potential for use in formulations, as a dispersing agent, or in micellar catalysis.
Biomass Processing Imidazolium-based ionic liquids are effective solvents for cellulose (B213188) and other biopolymers. nih.govresearchgate.netCould serve as a "green" solvent for the dissolution and processing of biomass for biofuel and biochemical production.
Electrochemistry Imidazolium ionic liquids exhibit wide electrochemical windows and good ionic conductivity, making them suitable for electrolyte applications. mdpi.comPotential use as an electrolyte component in batteries, supercapacitors, and other electrochemical devices.

Identification of Remaining Scientific Challenges and Underexplored Research Avenues

Despite the progress made, several scientific challenges and unexplored research avenues remain for this compound. A primary challenge is the development of more sustainable and cost-effective synthesis routes. While established methods exist, reducing the environmental impact and the cost of production is crucial for large-scale industrial applications. researchgate.net The purification of the final product to remove any residual starting materials or byproducts also presents a significant hurdle that can impact its performance in sensitive applications.

A largely underexplored area is the comprehensive toxicological and environmental impact assessment of this compound. While imidazolium-based ionic liquids are often touted as "green" solvents due to their low volatility, their solubility in water raises concerns about their potential effects on aquatic ecosystems. nih.gov Detailed studies on its biodegradability and aquatic toxicity are imperative.

Furthermore, the full potential of this ionic liquid in specialized applications remains to be unlocked. Its catalytic activity in a broader range of organic reactions, its performance as a medium for enzymatic reactions, and its utility in materials science, for example, in the synthesis of nanomaterials or as a component in polymer composites, are all areas ripe for investigation. The interaction of this specific ionic liquid with biological macromolecules is another fascinating yet underexplored avenue that could lead to applications in biotechnology and pharmaceuticals.

Future Trajectories for Advanced Applications and Deeper Fundamental Understanding of this compound Systems

Looking ahead, the future of this compound is poised for significant advancements on both fundamental and applied fronts. A deeper understanding of its behavior at the molecular level through advanced computational modeling and spectroscopic techniques will be crucial. researchgate.net This will enable the rational design of systems with tailored properties for specific applications. For instance, understanding the dynamics of ion pairing and the formation of solvated structures will provide insights into its solvent capabilities and its role in directing chemical reactions.

Future applications are envisioned to be more sophisticated and targeted. In the realm of green chemistry, its use as a recyclable catalyst and solvent system in continuous flow reactors could revolutionize industrial chemical processes. In energy storage, the development of electrolytes based on this ionic liquid could lead to safer and more efficient batteries and supercapacitors. mdpi.com The unique properties arising from the combination of the long alkyl chain and the sulfate anion could also be exploited in the development of advanced materials, such as smart gels or functional coatings.

Moreover, the exploration of binary and ternary systems involving this compound with other solvents (including water) or additives will open up new possibilities. researchgate.net Investigating the phase behavior of these mixtures could lead to the discovery of novel soft materials with unique properties. The intersection of this ionic liquid with nanotechnology also presents a promising frontier, where it could be used as a medium for the synthesis of nanoparticles with controlled size and morphology or as a stabilizing agent for nanomaterials. nih.gov The continued exploration of these future trajectories will undoubtedly solidify the importance of this compound in the landscape of modern chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Methyl-1-octyl-1H-imidazol-3-ium sulfate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves alkylation of 1-methylimidazole with 1-bromooctane, followed by metathesis with a sulfate source (e.g., Ag₂SO₄ or H₂SO₄). Purity optimization includes:

  • Stepwise purification : Use column chromatography (silica gel, DCM/MeOH gradient) to isolate intermediates .
  • Recrystallization : Employ polar aprotic solvents (e.g., acetonitrile) to remove unreacted precursors .
  • Ion exchange : Replace halide counterions (e.g., Br⁻) with sulfate via anion-exchange resins .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer :

  • Storage : Maintain in a desiccator at 4°C to prevent hygroscopic degradation .
  • Handling : Use inert-atmosphere techniques (argon/glovebox) to avoid moisture absorption, which can alter ionic liquid viscosity and reactivity .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of imidazolium-based ionic liquids like this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm alkyl chain integration and cation-anion stoichiometry in deuterated solvents (e.g., DMSO-d₆) .
  • FT-IR : Identify sulfate anion vibrations (e.g., S-O stretching at 1050–1200 cm⁻¹) and imidazolium C-H modes .
  • ESI-MS : Verify molecular ion peaks and rule out halide contamination .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • Crystallization : Use slow evaporation in ethanol/water mixtures to grow high-quality crystals .
  • Refinement : Employ SHELXL (for small-molecule refinement) and OLEX2 (for visualization) to resolve disorder in alkyl chains or sulfate anions .
  • Validation : Cross-check hydrogen bonding networks (e.g., C-H···O interactions) against Cambridge Structural Database entries .

Q. What strategies are effective in analyzing and reconciling contradictory data in the crystallization behavior of imidazolium sulfate ionic liquids under varying solvent conditions?

  • Methodological Answer :

  • Solvent Screening : Test polar (e.g., methanol) vs. nonpolar (e.g., hexane) solvents to map polymorph formation .
  • Thermal Analysis : Combine DSC and TGA to correlate melting points with solvent inclusion artifacts .
  • Data Reconciliation : Use Mercury software to compare experimental and simulated PXRD patterns, resolving discrepancies in unit cell parameters .

Q. What methodological considerations are critical when employing this compound as a phase-transfer catalyst in multi-component reactions?

  • Methodological Answer :

  • Solvent Compatibility : Pre-dry ionic liquids (60°C under vacuum) to avoid hydrolysis in biphasic systems .
  • Kinetic Profiling : Monitor reaction progress via in situ FT-IR to optimize catalyst loading (typically 5–10 mol%) .
  • Recycling : Recover the ionic liquid via aqueous extraction (e.g., with ethyl acetate) and reactivate by vacuum drying .

Q. How can computational chemistry be integrated with experimental data to predict the solvation dynamics of this compound in polar aprotic solvents?

  • Methodological Answer :

  • MD Simulations : Use Gaussian or GROMACS to model cation-anion interactions and solvent diffusion coefficients .
  • DFT Calculations : Compare computed (e.g., COSMO-RS) and experimental Kamlet-Taft parameters to validate solvent polarity effects .
  • Validation : Cross-reference simulated IR spectra with experimental data to refine force field parameters .

Q. What comparative structural analyses between this compound and shorter alkyl chain analogues reveal about cation-anion interactions?

  • Methodological Answer :

  • Crystallographic Comparison : Analyze shorter-chain analogues (e.g., 1-ethyl-3-methylimidazolium ethyl sulfate) to identify trends in hydrogen bonding and van der Waals interactions .
  • Thermodynamic Profiling : Measure melting points and conductivities to correlate alkyl chain length with lattice energy .
  • NMR Titration : Use NOESY to study cation-anion proximity changes as chain length increases .

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